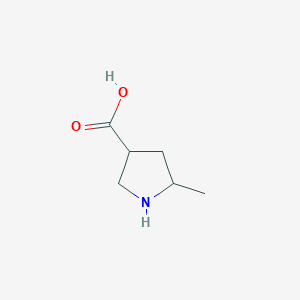

5-Methylpyrrolidine-3-carboxylic acid

Description

Significance of Pyrrolidine (B122466) Derivatives in Contemporary Organic Synthesis

The pyrrolidine ring, a five-membered nitrogen heterocycle, represents one of the most versatile and significant scaffolds in modern pharmaceutical science and organic synthesis. nih.gov Its prevalence is underscored by its presence in numerous natural alkaloids and as a core structural motif in 37 drugs approved by the U.S. Food and Drug Administration (FDA). nih.govnih.gov The widespread interest in this saturated scaffold stems from several key features. Firstly, its sp3-hybridized carbon atoms allow for efficient exploration of three-dimensional pharmacophore space, a critical aspect in drug design. nih.govresearchgate.net This non-planar structure, which undergoes a phenomenon known as "pseudorotation," provides enhanced 3D coverage compared to its aromatic counterpart, pyrrole (B145914). nih.govresearchgate.net

Secondly, the pyrrolidine nucleus can possess up to four stereogenic centers, leading to a multiplicity of stereoisomers. nih.gov This inherent chirality makes pyrrolidine derivatives, such as the amino acid L-proline, invaluable as chiral building blocks and as organocatalysts for controlling stereoselectivity in asymmetric synthesis. nih.govnih.gov The development of synthetic methods to access substituted pyrrolidines in a stereocontrolled manner is a major goal in organic chemistry. acs.org Strategies for their synthesis are diverse, including the functionalization of pre-existing pyrrolidine rings (e.g., proline derivatives), the construction of the ring from acyclic precursors via methods like 1,3-dipolar cycloadditions, and the diastereoselective hydrogenation of substituted pyrrole systems. nih.govnih.govacs.org The ability to precisely orient substituents on the pyrrolidine ring can dramatically alter the biological profile of a molecule, influencing its binding to enantioselective protein targets. nih.govresearchgate.net Consequently, pyrrolidine derivatives are central to the development of new therapeutics, including anticancer, antibacterial, and central nervous system agents. nih.govtandfonline.com

Overview of 5-Methylpyrrolidine-3-carboxylic Acid as a Key Chiral Building Block and Research Target

Within the broad class of pyrrolidine derivatives, 5-Methylpyrrolidine-3-carboxylic acid has emerged as a compound of significant interest in academic research. It serves as a valuable chiral building block, which are essential intermediates for synthesizing complex, optically pure molecules like pharmaceuticals. sigmaaldrich.com The strategic placement of both a methyl group and a carboxylic acid on the pyrrolidine ring creates a chiral structure that is a target for the development of advanced, stereoselective synthetic methodologies.

Research has focused on creating highly enantiomerically enriched versions of this compound. rsc.org For instance, a concise and atom-economical two-step synthesis has been developed utilizing an organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates. rsc.orgrsc.org This particular method yielded 5-methylpyrrolidine-3-carboxylic acid with a high degree of stereochemical purity (97% enantiomeric excess). rsc.orgrsc.org Beyond its role as a synthetic target, specific stereoisomers of the compound, such as (3R,5R)-5-Methylpyrrolidine-3-carboxylic acid, have been employed as organocatalysts in their own right for diastereo- and enantioselective reactions. rsc.org The pursuit of efficient synthetic routes to access such substituted pyrrolidine-3-carboxylic acids highlights their importance as versatile tools for constructing other complex molecules. rsc.orgrsc.org

Interactive Data Table: Properties of 5-Methylpyrrolidine-3-carboxylic Acid

| Property | Value |

| IUPAC Name | 5-methylpyrrolidine-3-carboxylic acid |

| Molecular Formula | C₆H₁₁NO₂ |

| Molecular Weight | 129.16 g/mol |

| Canonical SMILES | CC1CC(C(O)=O)CN1 |

| Chirality | Contains two stereocenters |

Detailed Research Findings

A significant advancement in the synthesis of 5-Methylpyrrolidine-3-carboxylic acid was reported by Yin, Garifullina, and Tanaka. Their work addresses the challenge of concisely preparing highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.orgrsc.org

Key Synthetic Strategy: The researchers developed an organocatalytic enantioselective Michael addition reaction. This approach is noted for being both concise and atom-economical. rsc.org

Reactants: The reaction involves the addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates. rsc.org

Outcome: Using this method, the researchers successfully synthesized 5-methylpyrrolidine-3-carboxylic acid with 97% enantiomeric excess (ee). rsc.orgrsc.org

Efficiency: The synthesis was accomplished in just two steps from readily available starting materials. rsc.org

This research is notable because previous methods for synthesizing substituted pyrrolidine-3-carboxylic acids were often not atom-economical or were not suitable for producing simpler 5-substituted derivatives like the methyl-substituted target. rsc.org The development of this organocatalytic method provides a more efficient and direct route to this important chiral building block. rsc.orgrsc.org

Structure

3D Structure

Properties

IUPAC Name |

5-methylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-4-2-5(3-7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJLZXBZFWMPWSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Methylpyrrolidine 3 Carboxylic Acid and Analogues

Enantioselective Michael Addition Reactions

A highly effective and atom-economical approach for the synthesis of enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids involves the organocatalytic enantioselective Michael addition. rsc.orgrsc.org This methodology has been successfully applied to produce (3S,5R)-5-methylpyrrolidine-3-carboxylic acid with high enantiomeric purity in a concise two-step process from readily available starting materials. rsc.orgcore.ac.uknii.ac.jp

Organocatalytic Approaches for Asymmetric Synthesis

The core of this synthetic strategy is an organocatalytic enantioselective Michael addition. rsc.orgrsc.org Researchers have developed methods utilizing bifunctional organocatalysts, which often feature a pyrrolidine (B122466) scaffold, to control the stereochemical outcome of the reaction. rsc.orgnih.gov These catalysts facilitate the conjugate addition of nucleophiles to electrophiles, creating new stereocenters with high fidelity. rsc.orgmsu.edu In the synthesis of 5-methylpyrrolidine-3-carboxylic acid, a diarylprolinol silyl (B83357) ether was identified as a particularly effective organocatalyst. core.ac.uk The reaction pairs a chiral pyrrolidine catalyst with an acidic co-catalyst to promote the Michael addition with high enantioselectivity. nih.gov

Utilization of Carboxylate-Substituted Enones and Nitroalkanes as Precursors

The key building blocks for this synthesis are 4-alkyl-substituted 4-oxo-2-enoates (a type of carboxylate-substituted enone) and nitroalkanes. rsc.orgrsc.orgrsc.org Specifically, the reaction employs a 4-oxo-2-enoate bearing a simple 4-alkyl substitution as the Michael acceptor and a nitroalkane as the nucleophile. rsc.org This combination allows for expedient access to functionalized chiral γ-keto esters, which are the direct precursors to the target pyrrolidine ring system. rsc.org The use of these precursors is notable, as previous methods often relied on less atom-economical approaches or precursors that were not suitable for synthesizing simpler 5-substituted derivatives. rsc.org

Strategies for Achieving High Enantiomeric Excess (ee)

Achieving high enantioselectivity is a critical aspect of this methodology. The synthesis of (3S,5R)-5-methylpyrrolidine-3-carboxylic acid has been accomplished with an impressive 97% enantiomeric excess (ee). rsc.orgrsc.orgresearchgate.net This high level of stereocontrol is attributed to the design of the organocatalyst and the optimization of reaction conditions.

Key strategies include:

Catalyst Selection: The use of specific diarylprolinol silyl ether catalysts is crucial for inducing high enantioselectivity. core.ac.uk

Solvent and Additives: The choice of solvent and the use of acidic co-catalysts can significantly influence the reaction's stereochemical outcome. nih.govacs.org For instance, some organocatalytic Michael additions show high efficiency in aqueous media. acs.orgresearchgate.net

Reaction Temperature: Conducting the reaction at reduced temperatures, such as 3 °C, can enhance enantioselectivity. nih.gov

The table below summarizes the results for the organocatalytic Michael addition leading to the precursor of 5-methylpyrrolidine-3-carboxylic acid.

| Entry | Michael Acceptor | Michael Donor | Catalyst | Yield (%) | ee (%) |

| 1 | Ethyl (E)-4-oxopent-2-enoate | Nitromethane | Diarylprolinol silyl ether F | 90 | 97 |

| Data sourced from Yin et al., 2017. rsc.orgcore.ac.uk |

Methodologies for Stereochemical Assignment and Correction

The initial assignment of the stereochemistry of the final product, 5-methylpyrrolidine-3-carboxylic acid, was deduced from the configuration of the Michael addition product. core.ac.uk However, a subsequent correction was published, revising the absolute configuration to (3S,5R) for the product synthesized using a specific catalyst (catalyst F). nii.ac.jpnih.gov This correction was based on a more definitive X-ray crystal structural analysis of a derivative of the final compound. nii.ac.jp The authors noted that in 5-membered ring systems, NOESY spectra can sometimes be misleading for assigning relative stereochemistry, as signals can be observed between protons in a trans relationship. nii.ac.jp The stereochemistry of other related products, which had been assigned by analogy, was also corrected accordingly. core.ac.uknii.ac.jp

Stereoselective Cyclization Strategies

Beyond Michael additions, stereoselective cyclization reactions provide another powerful avenue for constructing highly substituted pyrrolidine rings.

Asymmetric [C+NC+CC] Cycloaddition Reactions

A notable method for forming the pyrrolidine core is through a multicomponent [C+NC+CC] coupling process. acs.orgnih.gov This reaction constitutes a formal 1,3-dipolar cycloaddition. Research has demonstrated that a Silver(I)-catalyzed asymmetric process can yield highly functionalized pyrrolidines in a single step. acs.orgnih.gov In this type of reaction, an azomethine ylide (the NC component) reacts with an activated olefin (the CC component), with the final carbon (C) coming from a carbonyl compound, to assemble the five-membered ring. The use of a chiral ligand, such as (R)-DM-BINAP in a copper-catalyzed system, can direct the stereochemical outcome, leading to products with excellent enantioselectivities (up to 99% ee). nih.gov These multicomponent strategies offer unprecedented access to structurally diverse pyrrolidines from simple starting materials. acs.org

Cyclization of Acyclic Precursors to Optically Pure Pyrrolidine Derivatives

The construction of the pyrrolidine ring from linear, acyclic molecules is a fundamental approach that allows for the introduction of desired stereocenters and functional groups from the outset. A prominent strategy for synthesizing optically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids involves the organocatalytic enantioselective Michael addition. rsc.orgsemanticscholar.org This method utilizes 4-alkyl-substituted 4-oxo-2-enoates as starting materials, which react with nitroalkanes in the presence of a chiral organocatalyst. The subsequent cyclization and reduction of the nitro group afford the target pyrrolidine derivatives. For instance, 5-methylpyrrolidine-3-carboxylic acid has been synthesized with 97% enantiomeric excess (ee) in a concise two-step process using this methodology. rsc.orgsemanticscholar.org

Another powerful biocatalytic approach employs transaminases (TAs) for the asymmetric synthesis of 2-substituted pyrrolidines. acs.org This method starts from commercially available ω-chloroketones. A transaminase enzyme catalyzes the transfer of an amino group from a donor like isopropylamine (B41738) to the ketone, creating a chiral amine intermediate. This intermediate then undergoes spontaneous intramolecular cyclization to yield the corresponding 2-substituted pyrrolidine. This strategy provides access to both enantiomers of the product with high enantiopurity (up to >99.5% ee) by selecting the appropriate (R)- or (S)-selective transaminase. acs.org

Further diversification is achieved through tandem reactions. For example, a copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne can produce functionalized α-cyano pyrrolidines with good regioselectivity in a single pot. nih.gov

Table 1: Examples of Pyrrolidine Synthesis from Acyclic Precursors

| Precursor Type | Key Reaction | Catalyst/Enzyme | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| 4-alkyl-substituted 4-oxo-2-enoate | Michael Addition / Cyclization | Chiral Organocatalyst | 5-alkylpyrrolidine-3-carboxylic acid | High enantioselectivity (97% ee for 5-methyl derivative) | rsc.org, semanticscholar.org |

| ω-chloroketone | Reductive Amination / Cyclization | Transaminase (TA) | 2-substituted pyrrolidine | Enantio-complementary access to (R) and (S) isomers (>99.5% ee) | acs.org |

| Primary amine-tethered alkyne | Tandem Amination/Cyanation/Alkylation | Copper Catalyst | α-Cyano pyrrolidine | One-pot, three-component reaction | nih.gov |

Ring-Opening Cyclization of Cyclopropyl (B3062369) Ketones with Primary Amines

An innovative route to pyrrolidine and pyrrole (B145914) analogues involves the ring-opening cyclization of cyclopropyl ketones. This methodology leverages the strain of the three-membered ring to drive the formation of five-membered heterocycles. In one such asymmetric process, the reaction between cyclopropyl ketones and primary amine nucleophiles is catalyzed by a chiral N,N'-dioxide/scandium(III) complex. nih.gov This reaction proceeds via a kinetic resolution, affording chiral 2,3-dihydropyrroles in excellent yields and enantioselectivities (up to 98% yield and 97% ee). nih.gov

Similarly, the intermolecular cyclization of alkylidenecyclopropyl ketones with various amines provides an efficient synthesis of 2,3,4-trisubstituted pyrroles. organic-chemistry.orgresearchgate.net The mechanism is proposed to involve a distal cleavage of a C-C bond in the cyclopropane (B1198618) ring, leading to a cyclopropylimine intermediate that undergoes ring expansion and aromatization. organic-chemistry.org The addition of a dehydrating agent like anhydrous magnesium sulfate (B86663) has been shown to improve product yields. organic-chemistry.orgresearchgate.net

Table 2: Ring-Opening Cyclization of Cyclopropyl Ketones

| Substrate | Reagent | Catalyst/Conditions | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| 2-Substituted Cyclopropyl Ketone | Primary Amine | Chiral N,N'-dioxide/Sc(III) complex | Chiral 2,3-Dihydropyrrole | Kinetic resolution, up to 97% ee | nih.gov |

| Alkylidenecyclopropyl Ketone | Primary Amine | Anhydrous MgSO4, CH3CN | 2,3,4-Trisubstituted Pyrrole | Efficient access to polysubstituted pyrroles | organic-chemistry.org |

Intramolecular Amination and Metal-Catalyzed Cyclizations

Intramolecular amination of C-H bonds is a powerful and atom-economical strategy for constructing pyrrolidine rings. Transition metal catalysis, particularly with copper, has enabled significant advances in this area. Copper complexes can catalyze the intramolecular amination of unactivated C(sp³)–H bonds in N-haloamide substrates to produce pyrrolidines under mild conditions with high regio- and chemoselectivity. nih.govacs.org Mechanistic studies suggest the reaction pathway can involve copper oxidation states from Cu(I) to Cu(III) and the formation of a Cu-F intermediate when using N-fluoro amides, which are often preferred over their N-chloro counterparts. nih.govacs.org

Beyond copper, other metals like iron, gold, and rhodium have been employed. Iron complexes can catalyze the intramolecular hydroamination of unactivated olefins. organic-chemistry.org Gold(I) catalysts facilitate a domino ring-opening ring-closing hydroamination of methylenecyclopropanes with sulfonamides to yield pyrrolidine derivatives. organic-chemistry.org Furthermore, rhodium complexes have been shown to catalyze the cyclization of unsaturated amines to form pyrrolidines. acs.org These metal-catalyzed methods provide robust pathways to the pyrrolidine core, often tolerating a wide range of functional groups. nih.govorganic-chemistry.org

Functionalization and Modification of Preformed Pyrrolidine Scaffolds

An alternative to de novo ring construction is the chemical modification of readily available pyrrolidine-containing molecules. researchgate.net This approach is particularly valuable when starting from chiral pool materials like proline and its derivatives, allowing for the retention of stereochemistry while introducing new functionality.

Transformations Derived from Proline and its Analogues

Proline, a naturally occurring chiral amino acid, is an exceptionally versatile starting material for the synthesis of complex pyrrolidine derivatives. bohrium.com Its carboxylic acid and secondary amine functionalities serve as handles for a wide array of chemical transformations. For example, a short and efficient synthesis of polyhydroxylated pyrrolidines has been developed starting from trans-4-hydroxy-L-proline. nih.gov This strategy involves the regio- and stereoselective hydroxylation of an N-protected 4-oxoproline enolate, followed by stereoselective reductions and side-chain installations to produce potent glycosidase inhibitors. nih.gov

A general and practical approach termed "proline editing" allows for the synthesis of peptides with diverse, stereospecifically modified proline residues. acs.org In this solid-phase synthesis method, hydroxyproline (B1673980) is incorporated into a peptide, and its hydroxyl group is subsequently modified through reactions like Mitsunobu, oxidation, or substitution to generate a vast library of 4-substituted prolyl amino acids. acs.org This technique provides access to proline analogues with functionalities tailored for specific applications, including bioorthogonal conjugation. acs.org Furthermore, 5-endo cyclizations of C-allylic glycine (B1666218) sulfonamides can produce 2,5-disubstituted pyrrolidine-2-carboxylates, which are direct proline analogues. rsc.org

Table 3: Functionalization of Proline and its Analogues

| Starting Material | Key Transformation | Product Type | Significance | Reference |

|---|---|---|---|---|

| trans-4-Hydroxy-L-proline | Regioselective hydroxylation and stereoselective reduction | Polyhydroxylated pyrrolidines | Synthesis of glycosidase inhibitors | nih.gov |

| Hydroxyproline (in a peptide) | Solid-phase "proline editing" (e.g., Mitsunobu, oxidation) | Peptides with diverse 4-substituted prolines | Access to over 100 different proline analogues | acs.org |

| C-allylic glycine sulfonamide | 5-endo cyclization | 5-Substituted proline derivatives | Synthesis of cis or trans 2,5-disubstituted pyrrolidine-2-carboxylates | rsc.org |

Regioselective Alkylation and Carboxylation Approaches

Controlling the position of new functional groups on the pyrrolidine ring is crucial for tailoring the properties of the final molecule. Regioselective functionalization allows for the precise introduction of substituents at desired locations. The synthesis of 5-methylpyrrolidine-3-carboxylic acid via Michael addition, as described previously, is a prime example of a regioselective process where the carboxylate function is established at the C3 position. rsc.orgsemanticscholar.org

Similarly, the synthesis of 5-substituted pyrrole-2-carboxylates can be achieved through a sequence involving the 5-endo cyclization of C-allylic glycine sulfonamides to form iodopyrrolidines, followed by a base-induced elimination of hydrogen iodide and toluene-p-sulfinic acid. rsc.org This sequence demonstrates regioselective functionalization at both the C5 and C2 (carboxylate) positions of the pyrrolidine ring, which is then converted to a pyrrole. rsc.org While much research focuses on N-alkylation, controlling substitution at the carbon atoms of the ring, particularly for carboxylation at positions other than C2, requires specific strategies often built into the ring synthesis itself. researchgate.net

Design and Application of Chiral Catalysts in Pyrrolidine Synthesis

The pyrrolidine scaffold is not only a synthetic target but also a core component of many successful chiral catalysts and organocatalysts. mdpi.com The design of novel catalysts based on the pyrrolidine framework is a vibrant area of research aimed at controlling the stereochemical outcome of chemical reactions.

Chiral cis-2,5-disubstituted pyrrolidines have been synthesized and applied as highly effective organocatalysts for enantioselective Michael additions, achieving excellent yields and enantioselectivities (up to >99% ee). rsc.org Bifunctional catalysts that incorporate a pyrrolidine ring have also been designed. For example, a chiral 4-pyrrolidinopyridine (B150190) catalyst featuring a hydroxy-pyrrolidine moiety has proven powerful in asymmetric (3+2) cycloaddition reactions. acs.org DFT calculations and mechanistic studies revealed that hydrogen bonding interactions involving the pyrrolidine hydroxyl group are crucial for controlling enantioselectivity. acs.org

The versatility of the scaffold is further demonstrated in the development of chiral metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs) functionalized with proline or its derivatives. bohrium.com These materials act as heterogeneous catalysts in asymmetric processes. In transition metal catalysis, chiral gold(I) complexes bearing ligands with a remote C2-symmetric 2,5-diarylpyrrolidine have been developed. researchgate.net Computational analysis of these catalysts highlights the importance of noncovalent interactions within the ligand's chiral pocket for achieving high enantioinduction. researchgate.net

Table 4: Chiral Catalysts Based on the Pyrrolidine Scaffold

| Catalyst Type | Key Structural Feature | Application | Performance Highlight | Reference |

|---|---|---|---|---|

| Organocatalyst | cis-2,5-disubstituted pyrrolidine | Enantioselective Michael Addition | Up to >99% ee | rsc.org |

| Bifunctional Lewis Base | 4-hydroxy-pyrrolidine on a pyridine | Asymmetric (3+2) Cycloaddition | Excellent efficiency and stereoselectivity | acs.org |

| Heterogeneous Catalyst | Proline-functionalized MOFs/COFs | Asymmetric Catalysis | Potential for size-selective catalysis | bohrium.com |

| Transition Metal Complex | C2-symmetric 2,5-diarylpyrrolidine ligand for Gold(I) | Enantioselective Cyclization | High enantioinduction via chiral pocket | researchgate.net |

| Chiral Lewis Acid | N,N'-dioxide ligand with Sc(III) | Asymmetric Ring-Opening of Cyclopropyl Ketones | Up to 97% ee | nih.gov |

Development of L-Proline Analogues as Organocatalysts

L-proline, a naturally occurring secondary amino acid, is recognized as a versatile and efficient bifunctional organocatalyst. nih.gov Its ability to act as both a Lewis base (via the amine) and a Brønsted acid (via the carboxylic acid) enables it to catalyze a wide array of asymmetric reactions, including aldol (B89426) condensations, Mannich reactions, and Michael additions. nih.govwikipedia.org The pioneering discovery that L-proline could catalyze intermolecular aldol reactions with high enantioselectivity sparked extensive research into developing modified chiral proline-derived catalysts to enhance reaction selectivity and scope. libretexts.orgresearchgate.nettcichemicals.com

The development of analogues like 5-methylpyrrolidine-3-carboxylic acid stems from the need for catalysts with tailored properties. While L-proline is effective, its derivatives can offer improved performance in specific transformations. libretexts.org Research has focused on creating concise, atom-economical methods for synthesizing these analogues. For instance, a highly efficient organocatalytic enantioselective Michael addition has been developed to produce 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.orgrsc.org This method utilizes the reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes, leading to the target compounds in high enantiomeric purity. rsc.org

A key example is the synthesis of (3R,5R)-5-methylpyrrolidine-3-carboxylic acid, which has been employed as a catalyst in its own right for diastereo- and enantioselective reactions. rsc.org The synthesis was achieved in two steps with an impressive 97% enantiomeric excess (ee). rsc.orgrsc.orgnih.gov Such developments provide access to a broader library of organocatalysts, allowing for finer control over stereochemical outcomes in the synthesis of complex chiral molecules. researchgate.net

Table 1: Organocatalytic Synthesis of 5-Methylpyrrolidine-3-carboxylic Acid

| Step | Reaction Type | Key Reagents | Product | Enantiomeric Excess (ee) | Reference |

| 1 | Michael Addition | 4-oxo-2-enoate, Nitroalkane | Michael Adduct | High | rsc.org, rsc.org |

| 2 | Reduction/Cyclization | - | 5-Methylpyrrolidine-3-carboxylic acid | 97% | rsc.org, rsc.org, nih.gov |

Impact of Substituents on Catalyst Solubility and Enantioselectivity

The introduction of substituents onto the proline framework is a critical strategy for modulating catalyst performance. The nature, size, and position of these substituents can significantly impact the catalyst's solubility in various solvents and, more importantly, the enantioselectivity of the catalyzed reaction. nih.gov The fundamental mechanism of proline catalysis involves the formation of an enamine intermediate from the reaction of the catalyst's secondary amine with a carbonyl donor. libretexts.org The stereochemical outcome is dictated by the facial selectivity of the enamine's subsequent attack on an electrophile, which is controlled by steric and electronic interactions in the transition state. libretexts.orgnih.gov

Substituents influence this transition state assembly. For example, hydrophobic groups on the proline ring can enhance catalytic activity in aqueous media. nih.govscilit.com Derivatives of 4-hydroxyproline (B1632879) bearing hydrophobic substituents have been shown to be effective catalysts for aldol reactions in water, providing high diastereoselectivity and enantioselectivity. nih.gov Studies revealed that modified prolines with aromatic groups positioned syn to the carboxylic acid are significantly more active catalysts compared to those with smaller hydrophobic groups. nih.gov This rate enhancement is attributed to stabilizing hydrophobic interactions within the transition state. nih.govscilit.com

The methyl group in 5-methylpyrrolidine-3-carboxylic acid, a small hydrophobic substituent, plays a crucial role in defining the steric environment around the catalytic center. This steric hindrance can block one face of the enamine intermediate, thereby directing the electrophile to the opposite face and enhancing enantioselectivity. libretexts.org Computational studies have confirmed that steric hindrance between the aldehyde's substituent and the catalyst's ring substituent is a determining factor for facial selectivity. nih.gov

Table 2: Effect of Proline Substituents on Aldol Reaction Efficiency in Water

| Catalyst | Substituent Type | Relative Reaction Rate | Key Finding | Reference |

| Catalyst 1a | Aromatic (syn to COOH) | 43.5x faster than 1f | Stabilizing hydrophobic interactions enhance catalysis. | nih.gov |

| Catalyst 1f | Small Hydrophobic | Baseline | - | nih.gov |

Utilization of Transition Metal Catalysts in Asymmetric Transformations

While organocatalysis with proline derivatives is a powerful tool, its strategic combination with transition metal catalysis has opened new frontiers in asymmetric synthesis. rsc.orgnih.gov This synergistic approach merges the distinct activation modes of organocatalysis and metal catalysis to achieve transformations that are difficult to accomplish with either method alone. rsc.org Proline derivatives can act as chiral ligands for transition metals or work in a dual catalytic cycle alongside a metal complex.

A notable example is the highly stereoselective synthesis of spiro pyrazolones, which employs a proline derivative and a palladium (Pd) catalyst. rsc.org In this cascade reaction, the bulky substituent on the proline catalyst performs a dual role. During the initial organocatalytic Michael reaction, it acts as a steric blocking group to control stereochemistry. Subsequently, in the Pd-catalyzed Conia-ene reaction, the same group acts as a directing group through π-Pd interactions, guiding the transformation. rsc.org

Other transition metals like copper (Cu), silver (Ag), and vanadium (V) have also been used in conjunction with proline-based structures. nih.govrsc.org Copper-mediated catalytic systems have shown good performance in enantioselective 1,3-dipolar cycloadditions of azomethine ylides derived from proline analogues. nih.gov In some cases, proline and a transition metal, such as vanadium, can be used in a dual catalytic cycle for oxidative Mannich-style reactions. rsc.org Furthermore, the development of chiral counteranions in transition-metal catalysis, where a chiral Brønsted acid (conceptually similar to proline's acidic function) is paired with a palladium complex, has enabled highly enantioselective direct α-allylation of aldehydes. nih.gov These integrated systems demonstrate the versatility of proline analogues, extending their utility beyond pure organocatalysis into the domain of transition metal-catalyzed asymmetric transformations.

Stereochemical Control and Chiral Applications of 5 Methylpyrrolidine 3 Carboxylic Acid

Enantiomeric Purity and Absolute Configuration Determination

Achieving high levels of enantiomeric purity is critical for the use of 5-methylpyrrolidine-3-carboxylic acid in applications where chirality is paramount. Consequently, robust analytical methods are employed to confirm enantiomeric enrichment, and definitive techniques like X-ray crystallography are used to establish the absolute configuration of the stereoisomers.

The quantitative assessment of enantiomeric purity, typically expressed as enantiomeric excess (ee), is a crucial step following the asymmetric synthesis of 5-methylpyrrolidine-3-carboxylic acid. A variety of experimental and analytical techniques are utilized for this purpose.

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is one of the most effective and widely used methods for separating enantiomers. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently employed for the chiral resolution of pharmaceutical compounds and their intermediates. nih.gov For carboxylic acids, derivatization with a chiral reagent can form diastereomers, which can then be separated on a standard achiral stationary phase. nih.gov For instance, a novel derivatization reagent, (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine, has been developed to enable the effective enantiomeric separation of chiral carboxylic acids with high sensitivity using liquid chromatography-tandem mass spectrometry (LC/ESI-MS/MS). nih.gov

In a specific synthesis of 5-methylpyrrolidine-3-carboxylic acid, organocatalytic enantioselective Michael addition reactions were developed to produce the compound with a high degree of stereocontrol, achieving an enantiomeric excess of 97% ee. rsc.orgcore.ac.uk The determination of this ee value relies on these established analytical techniques, confirming the success of the asymmetric synthesis.

Table 1: Representative Analytical Methods for Chiral Carboxylic Acid Separation

| Analytical Technique | Chiral Selector/Stationary Phase | Mobile Phase Example | Detection Method | Application |

| Chiral HPLC | Chiralpak IA (amylose derivative) | n-hexane/ethanol (70:30, v/v) | UV (225 nm) | Enantiomeric separation of a piperidine-3-carboxylic acid derivative. nih.gov |

| LC/ESI-MS/MS | N/A (after derivatization) | Gradient elution | Mass Spectrometry | Sensitive detection and enantiomeric separation of chiral carboxylic acids after derivatization. nih.gov |

| Chiral HPLC | Chiralpak IG-3 (amylose derivative) | Polar-organic, reversed-phase, or HILIC modes | UV | Separation of various pharmaceuticals, including β-blockers. nih.gov |

Role of X-ray Crystal Structural Analysis in Stereochemical Elucidation

While chromatographic methods quantify the ratio of enantiomers, X-ray crystal structural analysis provides an unambiguous determination of the absolute configuration of a chiral molecule. This technique is indispensable for definitively assigning the (R) or (S) configuration to each stereocenter in a crystalline sample.

The method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern allows for the calculation of the electron density distribution within the crystal, revealing the precise three-dimensional arrangement of every atom in the molecule. researchgate.net For chiral molecules, this spatial arrangement confirms the absolute stereochemistry. nih.gov The crystal structure is stabilized by various interactions, including hydrogen bonds and van der Waals forces, which lock the molecule into a specific conformation. researchgate.net Although a specific crystal structure for 5-methylpyrrolidine-3-carboxylic acid is not detailed in the provided sources, the technique is a standard and powerful tool for the structural elucidation of its derivatives and other complex heterocyclic compounds. nih.govnih.gov This analysis is crucial for understanding structure-activity relationships, where the biological function is highly dependent on the molecule's 3D shape. nih.gov

5-Methylpyrrolidine-3-carboxylic Acid as a Chiral Building Block

Enantiomerically pure 5-methylpyrrolidine-3-carboxylic acid serves as a valuable chiral building block in organic synthesis. Its rigid cyclic structure and multiple functionalization points allow it to be incorporated into larger, more complex molecules, imparting stereochemical information and influencing the final architecture and properties of the target compound.

The pyrrolidine (B122466) scaffold is a privileged structure found in numerous biologically active compounds and pharmaceuticals. nih.gov As a substituted derivative, 5-methylpyrrolidine-3-carboxylic acid provides a synthetically accessible starting point for molecules with defined stereochemistry. For example, (3R,5R)-5-Methylpyrrolidine-3-carboxylic acid has been identified as a useful component in the synthesis of compounds targeting biological pathways. core.ac.uk The development of synthetic routes, such as the Michael addition of nitroalkanes to 4-oxo-2-enoates, provides a concise method to access these 5-alkyl-substituted pyrrolidine-3-carboxylic acids, which are key intermediates for further elaboration. rsc.orgcore.ac.uk These building blocks are essential for creating libraries of compounds for drug discovery and for the total synthesis of natural products containing the pyrrolidine motif. researchgate.net

Beyond being incorporated into the final product, chiral molecules like 5-methylpyrrolidine-3-carboxylic acid can function as chiral auxiliaries or catalysts. In this role, the chiral molecule temporarily attaches to a substrate, directs a stereoselective reaction, and is subsequently removed, having transferred its chiral information.

Research has shown that (3R,5R)-5-Methylpyrrolidine-3-carboxylic acid can be used as a catalyst in diastereo- and enantioselective organocatalytic reactions. core.ac.uk Organocatalysis, which uses small organic molecules to accelerate chemical transformations, is a powerful tool in modern synthesis. The defined stereochemistry of the pyrrolidine catalyst creates a chiral environment that favors the formation of one enantiomer of the product over the other. This application highlights the compound's utility not just as a structural component but as an active agent in controlling stereochemical outcomes.

Unnatural amino acids—those not found among the 20 proteinogenic amino acids—are of immense importance in medicinal chemistry and drug discovery. researchgate.net They are used to create peptides with enhanced stability, novel structural properties, and improved biological activity. nih.gov

5-Methylpyrrolidine-3-carboxylic acid is a derivative of β-proline and serves as an excellent precursor for a class of unnatural amino acids. core.ac.uk Synthetic methodologies that generate substituted pyrrolidine-3-carboxylic acids, including the 5-methyl derivative, also provide access to functionalized β²-amino acids. core.ac.uk These tailored amino acids can be incorporated into peptide chains to study structure-activity relationships or to develop new therapeutic agents with increased resistance to enzymatic degradation. researchgate.netnih.gov The versatility of the pyrrolidine ring allows for the creation of a diverse range of non-proteinogenic amino acids for applications in combinatorial chemistry and the development of novel pharmaceuticals. nih.gov

Conformational Analysis and Pseudorotation of the Pyrrolidine Ring

The pyrrolidine ring, a saturated five-membered heterocycle, is a cornerstone scaffold in many biologically active compounds. Unlike its aromatic counterpart, pyrrole (B145914), the pyrrolidine ring is not planar. nih.gov This non-planarity is a critical feature, leading to a dynamic conformational landscape governed by a phenomenon known as pseudorotation. nih.govrsc.orgnih.gov This process involves out-of-plane motions of the ring atoms, allowing the ring to adopt a continuous series of energetically favorable, puckered conformations without passing through a high-energy planar state. nih.gov The specific conformation of a substituted pyrrolidine, such as 5-Methylpyrrolidine-3-carboxylic acid, is influenced by the nature and stereochemistry of its substituents, which in turn dictates its three-dimensional structure and biological function. nih.govbeilstein-journals.org

Influence of Ring Non-Planarity on Three-Dimensional Molecular Shape and Functional Vector Space

The inherent non-planarity of the pyrrolidine ring is fundamental to its three-dimensional molecular shape. Saturated five-membered rings contort to relieve torsional strain that would be present in a planar arrangement. youtube.com This puckering results in a variety of conformations, most commonly described as "envelope" (E) and "twist" (T) forms. nih.gov In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane defined by the other three.

This continuous cycle of conformations is known as the pseudorotation pathway. nih.govresearchgate.net The exact position along this pathway can be defined by two key Cremer-Pople parameters: the phase angle of pseudorotation (P) and the maximum puckering amplitude (Φmax). nih.govnih.gov The phase angle (ranging from 0° to 360°) specifies which atoms are puckered and in which conformation (e.g., envelope or twist), while the puckering amplitude describes the degree of non-planarity. nih.gov

For 5-Methylpyrrolidine-3-carboxylic acid, this conformational flexibility directly influences its "functional vector space"—the spatial arrangement of its key functional groups (the methyl group at C5 and the carboxylic acid group at C3). The non-planar ring acts as a scaffold, projecting these substituents into specific regions of three-dimensional space. The puckering determines the relative orientation of these groups, defining them as being in pseudo-axial or pseudo-equatorial positions. beilstein-journals.org This precise three-dimensional presentation is crucial for molecular recognition, as it dictates how the molecule can fit into and interact with the binding sites of proteins and other biological targets. nih.gov The ability of the pyrrolidine ring to adopt various low-energy conformations provides a mechanism to explore this functional space, which is a valuable tool in medicinal chemistry and drug design. nih.gov

Table 1: Key Conformations of the Pyrrolidine Ring

| Conformation Type | Description | Key Feature |

|---|---|---|

| Envelope (E) | Four ring atoms are coplanar, with the fifth atom displaced from this plane. | Characterized by a single atom deviating from the plane. |

| Twist (T) | Two adjacent atoms are displaced on opposite sides of a plane formed by the other three atoms. | Also known as a half-chair conformation. |

Significance of Stereogenic Centers in Directing Molecular Properties

The compound 5-Methylpyrrolidine-3-carboxylic acid possesses two stereogenic centers at the C3 and C5 positions, where the carboxylic acid and methyl groups are attached, respectively. The presence of these chiral centers means the molecule can exist as four distinct stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R).

This stereochemically-driven conformational preference has profound implications for the molecule's biological activity. nih.gov Proteins, enzymes, and receptors are themselves chiral entities and therefore exhibit enantioselectivity in their interactions with small molecules. nih.gov The precise spatial orientation of the carboxylic acid and methyl groups, dictated by the configuration at C3 and C5, determines the molecule's ability to bind effectively to a specific target. nih.gov One stereoisomer might fit perfectly into a receptor's binding pocket, leading to a desired biological response, while another isomer, with a different three-dimensional arrangement of the same functional groups, may be inactive or even elicit an entirely different or unwanted effect. nih.gov Therefore, controlling the stereochemistry at these centers is paramount in the synthesis of pyrrolidine-based compounds for chiral applications, ensuring the desired molecular properties and biological outcomes. rsc.org

Table 2: Stereoisomers of 5-Methylpyrrolidine-3-carboxylic Acid

| Stereoisomer | Configuration at C3 | Configuration at C5 | Relationship | Significance |

|---|---|---|---|---|

| Isomer 1 | R | R | cis/trans (Enantiomer of Isomer 2) | Unique 3D shape, leading to specific interactions with chiral targets. |

| Isomer 2 | S | S | cis/trans (Enantiomer of Isomer 1) | Mirror image 3D shape, potentially different biological activity from Isomer 1. |

| Isomer 3 | R | S | cis/trans (Enantiomer of Isomer 4) | Different spatial arrangement of substituents compared to Isomers 1 & 2. |

| Isomer 4 | S | R | cis/trans (Enantiomer of Isomer 3) | Mirror image 3D shape, potentially different biological activity from Isomer 3. |

The cis/trans designation depends on the specific ring conformation.

Advanced Characterization and Computational Investigations

Comprehensive Spectroscopic Characterization Techniques

Spectroscopy offers a powerful, non-destructive suite of tools to probe the molecular structure of 5-Methylpyrrolidine-3-carboxylic acid. Each method provides unique insights, and together they enable a complete and unambiguous characterization of the compound, whose synthesis has been reported in the scientific literature. researchgate.netrsc.orgcore.ac.uk

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The methyl group (CH₃) at the C5 position would appear as a doublet in the upfield region. The protons on the pyrrolidine (B122466) ring (CH and CH₂) would resonate in the midfield region, with their exact chemical shifts and multiplicities determined by their diastereotopic relationships and coupling to adjacent protons. The acidic proton of the carboxylic acid (COOH) would typically appear as a broad singlet at a significantly downfield chemical shift (>10 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the 170-185 ppm range. nih.gov The carbons of the pyrrolidine ring would be found in the aliphatic region, with the C3 and C5 carbons shifted downfield due to the influence of the attached carboxyl and methyl groups, respectively. The methyl carbon would produce a signal in the most upfield region of the spectrum.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, though less common, would provide information on the electronic environment of the pyrrolidine nitrogen atom. As a secondary amine, its chemical shift would be indicative of the local geometry and hydrogen bonding interactions.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be indispensable for unambiguous assignment. COSY spectra would reveal the coupling relationships between protons, confirming the connectivity within the pyrrolidine ring. HSQC would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of the ¹H and ¹³C signals. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) would further confirm the structure by showing longer-range (2-3 bond) correlations, for instance, between the carboxylic acid proton and the C3 and C4 carbons. acs.org

| Atom | Nucleus | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| -COOH | ¹H | 10 - 13 | Broad singlet, solvent dependent. |

| Ring CH, CH₂ | ¹H | 2.0 - 4.0 | Complex multiplets due to diastereotopicity. |

| -CH₃ | ¹H | 1.0 - 1.5 | Typically a doublet. |

| -NH | ¹H | Variable | Broad, depends on solvent and pH. |

| C=O | ¹³C | 170 - 185 | Carbonyl of the carboxylic acid. nih.gov |

| Ring C-N, C-COOH | ¹³C | 40 - 70 | Carbons attached to heteroatoms. |

| Ring CH₂ | ¹³C | 25 - 40 | Aliphatic ring carbon. |

| -CH₃ | ¹³C | 15 - 25 | Methyl group carbon. |

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (FT-IR) or the inelastic scattering of laser light (FT-Raman), which correspond to specific bond vibrations.

FT-IR Spectroscopy: The FT-IR spectrum of 5-Methylpyrrolidine-3-carboxylic acid is expected to be dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band would be observed from approximately 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form. nih.govarabjchem.org Superimposed on this broad band would be the sharper C-H stretching vibrations of the alkyl groups. The carbonyl (C=O) stretch would give rise to a strong, sharp peak between 1690 and 1760 cm⁻¹. nih.gov Other key vibrations include the C-O stretch (1210-1320 cm⁻¹) and the broad O-H bend (wag) around 900-960 cm⁻¹. arabjchem.org The N-H bending vibration of the secondary amine would likely appear around 1500-1600 cm⁻¹.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. While the polar O-H and C=O bonds give strong signals in the IR spectrum, the C-C and C-H bonds of the pyrrolidine ring and methyl group would be expected to produce more intense signals in the Raman spectrum. This makes FT-Raman useful for analyzing the skeletal framework of the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretch | 2500 - 3300 (very broad) | FT-IR |

| C-H (Alkyl) | Stretch | 2850 - 3000 (sharp) | FT-IR, FT-Raman |

| C=O (Carboxylic Acid) | Stretch | 1690 - 1760 (strong, sharp) | FT-IR |

| N-H (Amine) | Bend | 1500 - 1600 (variable) | FT-IR |

| C-O (Carboxylic Acid) | Stretch | 1210 - 1320 | FT-IR |

| O-H (Carboxylic Acid) | Bend (Wag) | 900 - 960 (broad) | FT-IR |

UV-Vis spectroscopy measures the electronic transitions within a molecule. For 5-Methylpyrrolidine-3-carboxylic acid, the primary chromophore is the carbonyl group of the carboxylic acid. Saturated, non-conjugated carboxylic acids typically exhibit a weak absorption band corresponding to an n→π* (non-bonding to anti-bonding pi orbital) transition. This transition involves exciting an electron from one of the lone pairs on the oxygen atom to the antibonding π* orbital of the C=O bond. The absorption maximum (λ_max) for this transition is generally found in the low UV region, around 200-220 nm. Due to the lack of extended conjugation in the molecule, significant absorption in the visible region is not expected.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unequivocal determination of the elemental formula. For 5-Methylpyrrolidine-3-carboxylic acid (C₆H₁₁NO₂), the calculated monoisotopic mass is 129.07898 Da. HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass. Furthermore, the fragmentation pattern observed in the mass spectrum would provide structural information. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-17 Da) and the loss of the entire carboxyl group (-45 Da).

Quantum Chemical and Computational Studies

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating molecular properties that may be difficult to measure experimentally. These studies provide a theoretical framework for understanding the molecule's geometry, stability, and electronic characteristics.

While specific DFT studies on 5-Methylpyrrolidine-3-carboxylic acid are not prominent in the literature, the methodology is well-established for related compounds. researchgate.netmdpi.com A typical study would involve geometry optimization using a functional such as B3LYP with a basis set like 6-31G(d,p).

Geometric Parameters: These calculations would yield optimized bond lengths, bond angles, and dihedral angles for the most stable conformation of the molecule. This allows for a detailed 3D visualization of the molecular structure, including the pucker of the pyrrolidine ring and the relative orientation of the methyl and carboxylic acid substituents.

Electronic Properties: DFT is used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability. The spatial distribution of these frontier orbitals can also be visualized to predict regions of the molecule that are likely to act as electron donors (HOMO) or electron acceptors (LUMO). researchgate.net

| Calculated Property | Significance |

|---|---|

| Optimized Geometry | Provides precise bond lengths, bond angles, and dihedral angles for the lowest energy conformation. |

| HOMO Energy | Relates to the ionization potential and the ability to donate an electron. |

| LUMO Energy | Relates to the electron affinity and the ability to accept an electron. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, identifying nucleophilic (negative potential) and electrophilic (positive potential) sites. |

| Calculated Vibrational Frequencies | Aids in the assignment of experimental FT-IR and Raman spectra. |

Molecular Dynamics Simulations for Conformational Dynamics and Catalytic Mechanisms

In the context of catalytic mechanisms, MD simulations can model the interaction of 5-Methylpyrrolidine-3-carboxylic acid with enzymes or other catalysts. nih.gov For instance, if this compound were to act as an inhibitor or a substrate for an enzyme, MD simulations could reveal the specific binding modes, the key amino acid residues involved in the interaction, and the conformational changes that occur upon binding. mdpi.com Such simulations are instrumental in drug discovery and design, providing a rational basis for optimizing the structure of a lead compound to enhance its biological activity. frontiersin.org The insights gained from MD simulations on the conformational dynamics are foundational for understanding its potential biological roles and for designing new catalysts or drugs based on its scaffold.

Table 1: Applications of Molecular Dynamics Simulations for 5-Methylpyrrolidine-3-carboxylic acid

| Area of Investigation | Insights Gained |

|---|---|

| Conformational Analysis | Identification of stable and metastable conformations, understanding of ring puckering, and the orientation of substituents. |

| Solvation Effects | Analysis of the hydration shell and interactions with solvent molecules, which influence solubility and reactivity. |

| Binding to Biological Targets | Elucidation of binding poses, interaction energies, and the role of specific residues in a protein's active site. mdpi.com |

| Catalytic Mechanism | Visualization of the dynamic events during a catalytic cycle, including substrate binding, transition state formation, and product release. nih.gov |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of computational chemistry for predicting the reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are indicative of a molecule's ability to donate or accept electrons in a chemical reaction.

For 5-Methylpyrrolidine-3-carboxylic acid, FMO analysis can predict its electrophilic and nucleophilic sites. The HOMO, representing the ability to donate electrons, would likely be localized on the nitrogen atom of the pyrrolidine ring and the oxygen atoms of the carboxylic acid group, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO, indicating the capacity to accept electrons, would be distributed over the carbonyl carbon of the carboxylic acid, highlighting it as a potential site for nucleophilic attack.

The HOMO-LUMO energy gap is a critical parameter derived from FMO analysis; a smaller gap suggests higher reactivity. researchgate.net By calculating this gap, chemists can estimate the kinetic stability of 5-Methylpyrrolidine-3-carboxylic acid and compare its reactivity to other related compounds. This information is invaluable for designing synthetic routes and for understanding its potential role in chemical and biological processes.

Table 2: Predicted Reactivity Sites from FMO Analysis

| Molecular Orbital | Predicted Location | Type of Reactivity |

|---|---|---|

| HOMO | Nitrogen atom, Oxygen atoms of the carboxylic acid | Nucleophilic (electron donation) |

| LUMO | Carbonyl carbon of the carboxylic acid | Electrophilic (electron acceptance) |

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Analysis for Charge Distribution and Interactions

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It uses a color scale to indicate regions of positive and negative potential. For 5-Methylpyrrolidine-3-carboxylic acid, the MEP would show negative potential (typically colored red or yellow) around the oxygen atoms of the carboxylic acid and the nitrogen atom, indicating these are regions prone to electrophilic attack. researchgate.net Regions of positive potential (blue) would be found around the hydrogen atoms, particularly the one attached to the nitrogen (in its protonated form) and the acidic proton of the carboxyl group, identifying them as sites for nucleophilic interaction. These analyses are crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital for molecular recognition and crystal packing. researchgate.net

Theoretical Exploration of Reaction Mechanisms and Transition States in Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), is extensively used to explore the mechanisms of chemical reactions, including the synthesis of complex molecules like pyrrolidine derivatives. nih.govbeilstein-journals.orgacs.org Theoretical studies can map out the entire potential energy surface of a reaction, identifying the structures of reactants, intermediates, transition states, and products.

These computational investigations can also elucidate the stereochemical outcome of a reaction. acs.org By comparing the energies of transition states leading to different stereoisomers, it is possible to predict which isomer will be formed preferentially. This predictive power is of immense value in asymmetric synthesis, where controlling the stereochemistry is paramount. Such theoretical explorations not only provide a deeper understanding of the reaction mechanism but also guide experimental chemists in optimizing reaction conditions to achieve higher yields and selectivity. beilstein-journals.org

Table 3: Computationally Explored Parameters in Synthesis

| Parameter | Significance |

|---|---|

| Activation Energy | Determines the rate of a reaction step; higher energy means a slower step. nih.govresearchgate.net |

| Transition State Geometry | Provides a snapshot of the molecular structure at the peak of the energy barrier, revealing the nature of bond breaking and forming. nih.gov |

| Intermediate Stability | Helps to understand the lifetime and potential reactivity of species formed during the reaction. nih.gov |

| Thermodynamics of Reaction | Predicts the overall energy change (enthalpy and Gibbs free energy) and thus the spontaneity of the reaction. beilstein-journals.org |

Strategic Role in Medicinal Chemistry and Drug Discovery Research

Pyrrolidine (B122466) as a Prominent Heterocyclic Scaffold

The pyrrolidine ring is a saturated heterocycle that has garnered significant interest from medicinal chemists. researchgate.net It is a core structure in numerous biologically active molecules, alkaloids, and pharmacologically important agents. frontiersin.orgnih.gov The versatility of the pyrrolidine scaffold allows for the creation of diverse molecular frameworks with a wide range of biological activities. frontiersin.org

The pyrrolidine nucleus is a frequently encountered structural motif in a vast array of natural products, particularly in alkaloids isolated from plants and microorganisms. nih.gov A statistical analysis of scaffolds found in natural products revealed that a significant portion are non-planar, with the pyrrolidine moiety being widely represented among these saturated ring systems. nih.gov This prevalence extends into pharmaceutical development, where the pyrrolidine scaffold is among the most favored in drug design. nih.gov It is the most common five-membered non-aromatic nitrogen heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov

Table 1: Examples of Natural Products and FDA-Approved Drugs Containing the Pyrrolidine Scaffold

| Compound Class | Example | Source/Use |

|---|---|---|

| Natural Product (Alkaloid) | Nicotine | Plant-derived with various biological activities. nih.gov |

| Natural Product (Alkaloid) | (R)-bgugaine | Exhibits antimicrobial and antifungal properties. nih.gov |

A key advantage of the pyrrolidine scaffold lies in its inherent three-dimensional (3D) character. researchgate.netnih.gov Unlike flat, aromatic rings, the saturated pyrrolidine ring is non-planar, a property described as “pseudorotation”. researchgate.netnih.gov This flexibility allows the ring to adopt various energetically favorable conformations, providing a greater coverage of 3D pharmacophore space. researchgate.netnih.gov

The puckering of the pyrrolidine ring can be precisely controlled by the strategic placement and nature of substituents. nih.gov Inductive and stereoelectronic factors from these substituents can lock the ring into specific conformations, known as Cγ-exo and Cγ-endo envelope conformers. nih.gov This ability to dictate the spatial arrangement of functional groups is a powerful tool for medicinal chemists to optimize interactions with biological targets. researchgate.netnih.gov The sp3-hybridized carbon atoms further contribute to the scaffold's ability to explore three-dimensional space, a crucial aspect in modern drug design that moves beyond flat molecules. researchgate.netnih.gov

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. nih.govnih.gov In this approach, small molecular fragments are screened for binding to a biological target, and promising hits are then optimized and grown into more potent drug candidates. nih.gov The pyrrolidine scaffold is of significant interest within the FBDD community. nih.gov

Pyrrolidine-based fragments offer an excellent starting point for lead discovery because they possess desirable physicochemical properties and, crucially, a high degree of 3D character. nih.govnih.gov The synthesis of enantiomerically pure pyrrolidine fragments allows for the creation of homochiral scaffolds with predefined stereochemistry, which enhances their three-dimensional nature. nih.gov This controlled 3D diversity is critical for effectively sampling the chemical space and identifying novel interactions with protein targets. nih.govresearchgate.net

Synthesis of Derivatives with Potential for Bioactive Compound Development

The functionalization of the pyrrolidine core, particularly to create derivatives of pyrrolidine-3-carboxylic acid, is a key strategy for developing novel bioactive compounds. These frameworks serve as versatile building blocks for a wide range of therapeutic applications.

The synthesis of substituted pyrrolidine-3-carboxylic acid derivatives has led to the discovery of potent modulators for various biological targets. For instance, researchers have developed a series of 4-benzylpyrrolidine-3-carboxylic acid derivatives that act as potent agonists for peroxisome proliferator-activated receptors (PPARs), which are important in regulating glucose metabolism and dyslipidemia associated with type 2 diabetes. nih.gov Specifically, cis-3R,4S-configured compounds demonstrated dual agonistic activity at PPARα and PPARγ. nih.gov

In another example, pyrrolidine-2,3-diones, which can be synthesized from derivatives of pyrrolidine-3-carboxylic acid, have been identified as novel inhibitors of Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa. nih.gov This discovery opens up new avenues for developing antibiotics against multidrug-resistant bacteria. nih.gov Furthermore, stereoselective synthesis has produced (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs to study their relationship with ionotropic glutamate (B1630785) receptors. nih.gov (R)-pyrrolidine-3-carboxylic acid derivatives have also been reported as enzyme inhibitors and receptor agonists. core.ac.uk

Pyrrolidine-3-carboxylic acids, also known as β-prolines, and their derivatives are valuable precursors for the synthesis of more complex heterocyclic amino acids. core.ac.uk These non-proteinogenic amino acids are incorporated into peptides and other molecules to enhance their pharmacological properties, such as stability and bioavailability. chemimpex.comresearchgate.net

(R)-(-)-Pyrrolidine-3-carboxylic acid is a versatile chiral building block in organic synthesis. chemimpex.com Its defined stereochemistry makes it an essential starting material for the asymmetric synthesis of complex, biologically active molecules, including pharmaceuticals and agrochemicals. chemimpex.com For example, (3R,5R)-5-Methylpyrrolidine-3-carboxylic acid has been utilized as a catalyst in diastereo- and enantioselective organocatalytic reactions. core.ac.uk Concise, atom-economical methods have been developed for the synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, demonstrating their utility as synthetic intermediates. core.ac.ukrsc.org

Chiral Aminopyrrolidine Building Blocks in the Development of Antimicrobial Agents

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. researchgate.net Pyrrolidine-based compounds are significant in this effort, serving as the structural foundation for many synthetic and natural therapeutic agents. dntb.gov.ua The inherent chirality of the pyrrolidine ring is a key feature that medicinal chemists leverage to enhance potency and selectivity against microbial targets. nih.govnih.gov

A critical area of research is the development of inhibitors for aminoglycoside-modifying enzymes (AMEs), which are a primary cause of bacterial resistance to aminoglycoside antibiotics. mdpi.com One such enzyme, aminoglycoside 6′-N-acetyltransferase type Ib (AAC(6′)-Ib), is a frequent cause of resistance to the clinically important antibiotic amikacin. mdpi.com Structure-activity relationship (SAR) studies on a pyrrolidine pentamine scaffold have demonstrated that specific substitutions and stereochemistry are crucial for inhibiting this enzyme. These studies show how chiral pyrrolidine building blocks can be systematically modified to block the mechanisms of antibiotic resistance. mdpi.comnih.gov

For instance, research on inhibitors of AAC(6')-Ib revealed that modifications to a pyrrolidine pentamine core have significant effects on inhibitory activity. The data below illustrates the importance of specific functional groups at defined positions on the pyrrolidine scaffold for potentiating antibiotic activity.

| Compound ID | Modification from Parent Scaffold | Effect on Inhibitory Activity | Reference |

|---|---|---|---|

| Parent Scaffold | Substituted Pyrrolidine Pentamine | Baseline Inhibitory Activity | mdpi.com |

| Derivative 1 | Alteration at R1 position | Reduced inhibition levels, demonstrating the essential nature of the S-phenyl moiety at this location. | nih.gov |

| Derivative 2 | Truncation of the molecule | General loss of inhibitory activity. | mdpi.com |

| Derivative 3 | Substitution at R4 position | Loss of inhibitory activity in most cases. | mdpi.com |

Furthermore, novel spiropyrrolidines, which feature a pyrrolidine ring as part of a spirocyclic system, have been synthesized and evaluated for their antimicrobial properties. mdpi.com Several of these compounds displayed moderate to excellent activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values demonstrating their potential. mdpi.com For example, certain spiropyrrolidines tethered with a thiochroman-4-one (B147511) moiety exhibited potent activity against B. subtilis and S. epidermis. mdpi.com

| Bacterial Strain | Compound 4a-d MIC (µg/mL) | Amoxicillin MIC (µg/mL) | Ampicillin MIC (µg/mL) | Reference |

|---|---|---|---|---|

| B. subtilis | 32 | 64 | 78 | mdpi.com |

| S. epidermis | 32 | 64 | 78 | mdpi.com |

These examples underscore the strategic importance of chiral pyrrolidine building blocks in antimicrobial drug discovery. The defined stereochemistry and substitution pattern of a molecule like 5-Methylpyrrolidine-3-carboxylic acid make it a viable candidate for inclusion as a chiral building block in the synthesis of new antimicrobial agents. rsc.org

Utilization of Pyrrolidine Analogues for Modulating Solubility and Reactivity in Pharmaceutical Synthesis

In drug discovery, optimizing the physicochemical properties of a lead compound is as important as maximizing its potency. researchgate.net The pyrrolidine motif is frequently incorporated into drug candidates to enhance properties such as aqueous solubility. pharmablock.compharmablock.com The saturated, three-dimensional nature of the pyrrolidine ring helps molecules "escape flatland"—a design principle that moves away from flat, aromatic structures towards more complex, sp3-rich scaffolds. bldpharm.com This increased three-dimensionality often leads to improved clinical success rates due to better complementarity with receptor binding sites. bldpharm.com

The carboxylic acid moiety present in 5-Methylpyrrolidine-3-carboxylic acid is a key functional group that governs both reactivity and solubility. While it can form strong hydrogen bonds and ionic interactions that are crucial for binding to biological targets, it can also lead to poor pharmacokinetic properties. researchgate.net The acidity (pKa) and lipophilicity (logD) of the carboxylic acid group are critical parameters. Medicinal chemists often seek to modulate these properties by replacing the carboxylic acid with a suitable bioisostere—a different functional group that retains the desired biological activity but has improved physicochemical characteristics. researchgate.net

The table below compares the properties of a carboxylic acid with some of its common bioisosteres, illustrating how this substitution can fine-tune the molecule's characteristics for better drug-like performance.

| Functional Group | Structure | Approximate pKa | Approximate logD at pH 7.4 | Reference |

|---|---|---|---|---|

| Carboxylic Acid | -COOH | 4.6 - 4.8 | -1.65 to -0.49 | researchgate.net |

| 5-Substituted Tetrazole | -CN4H | ~4.9 | -1.02 | researchgate.net |

| Hydroxamic Acid | -CONHOH | ~8.2 | 0.71 | researchgate.net |

| Acyl Sulfonamide | -CONHSO2R | ~4.5 | -0.09 | researchgate.net |

The pyrrolidine nitrogen in 5-Methylpyrrolidine-3-carboxylic acid also plays a crucial role. The secondary amine can act as a hydrogen bond donor, or, if substituted, the nitrogen can serve as a hydrogen bond acceptor. pharmablock.com This versatility allows for multiple modes of interaction with target proteins. The synthesis and functionalization of the pyrrolidine ring itself are mature fields, with numerous methods available for its construction and modification, including 1,3-dipolar cycloadditions and various aminocyclizations. nih.gov The availability of synthetic routes to specific stereoisomers, such as the one reported for (3R,5R)-5-methylpyrrolidine-3-carboxylic acid, provides chemists with the tools needed to precisely engineer molecules with optimized reactivity, solubility, and ultimately, therapeutic efficacy. rsc.org

Q & A

What are the common synthetic routes for 5-methylpyrrolidine-3-carboxylic acid, and what reaction conditions optimize yield?

Basic Research Question

The synthesis of 5-methylpyrrolidine-3-carboxylic acid typically involves multi-step processes, including cyclization and functional group modifications. One method employs asymmetric Michael addition using chiral catalysts (e.g., organocatalysts or metal complexes) to establish stereochemistry. For example, a diastereoselective approach reported in recent studies involves reacting itaconic acid derivatives with amino alcohols under reflux in aqueous or alcoholic solvents, followed by acid-catalyzed cyclization . Key optimization parameters include:

- Temperature : Reflux conditions (80–100°C) improve reaction kinetics.

- Catalysts : Proline-based organocatalysts or palladium/copper complexes enhance enantioselectivity .

- Purification : Alkaline extraction (e.g., 5% NaOH) followed by acidification (pH 2) isolates the carboxylic acid form .

How is the purity and structural integrity of 5-methylpyrrolidine-3-carboxylic acid validated in laboratory settings?

Basic Research Question

Validation requires a combination of analytical techniques :

- ¹H/¹³C NMR : Confirms proton environments and carbon backbone integrity. For instance, methyl groups at C5 and carboxylic protons at C3 show distinct shifts (δ 1.2–1.5 ppm for CH₃, δ 10–12 ppm for COOH) .

- FT-IR : Peaks at 1700–1750 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad O-H stretch) verify functional groups .

- Elemental Analysis : Matches experimental vs. theoretical C/H/N ratios (e.g., C₆H₁₁NO₂ requires C 52.54%, H 8.08%, N 10.21%) .

- X-ray Crystallography : Resolves absolute configuration, as demonstrated in corrected structural assignments of the (3S,5R) enantiomer .

What role does stereochemistry play in the biological activity of 5-methylpyrrolidine-3-carboxylic acid, and how are enantiomers resolved?

Advanced Research Question

The stereochemistry at C3 and C5 critically influences interactions with biological targets. For example, the (3S,5R) enantiomer shows higher affinity for prolyl hydroxylase enzymes compared to its (3R,5S) counterpart . Resolution methods include:

- Chiral Chromatography : Use of amylose- or cellulose-based columns with polar mobile phases (e.g., hexane/isopropanol).

- Diastereomeric Salt Formation : Reacting racemic mixtures with chiral amines (e.g., cinchonidine) followed by crystallization .

- Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer’s ester derivative .

How can 5-methylpyrrolidine-3-carboxylic acid be functionalized for structure-activity relationship (SAR) studies in drug discovery?

Advanced Research Question

Functionalization strategies focus on modifying the pyrrolidine ring and carboxylic acid moiety:

- Esterification : Methyl/ethyl esters improve membrane permeability. For example, methyl ester derivatives are synthesized using methanol and H₂SO₄ catalysis .

- Amide Formation : Reaction with hydrazine yields carbohydrazides, enabling condensation with aldehydes/ketones to form hydrazone derivatives for antimicrobial testing .

- Heterocyclic Hybrids : Introducing pyrazole or oxadiazole rings via cyclocondensation enhances anticancer or anti-inflammatory activity .

What analytical challenges arise in characterizing 5-methylpyrrolidine-3-carboxylic acid derivatives, and how are they addressed?

Advanced Research Question

Challenges include stereochemical ambiguity and polymorphism . Solutions involve:

- Dynamic NMR : Detects rotameric equilibria in flexible pyrrolidine rings by variable-temperature studies .

- Single-Crystal XRD : Resolves polymorphism issues, as seen in corrected structural assignments of the (3S,5R) configuration .

- HPLC-MS Coupling : Quantifies trace impurities (e.g., unreacted intermediates) with >95% purity thresholds .

What pharmacological targets are associated with 5-methylpyrrolidine-3-carboxylic acid derivatives?

Basic Research Question

Derivatives modulate enzymes implicated in:

- Metabolic Disorders : PDHK (pyruvate dehydrogenase kinase) inhibition enhances glucose metabolism .

- Fibrotic Diseases : Prolyl 4-hydroxylase inhibition reduces collagen deposition .

- Neuroprotection : NMDA receptor antagonism (via pyrrolidine-amide analogs) shows anticonvulsant potential .

How do computational methods aid in the design of 5-methylpyrrolidine-3-carboxylic acid-based therapeutics?

Advanced Research Question

Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like prolyl hydroxylase (PDB: 3HQR). DFT calculations optimize substituent electronic effects (e.g., electron-withdrawing groups at C3 increase acidity, enhancing hydrogen bonding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products